

N-(4-Methoxyphenyl)acetamide: A Technical Guide to Toxicological Data and Safety Profile

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Compound of Interest

Compound Name: *N*-(4-Methoxyphenyl)acetamide

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Abstract

This technical guide provides a comprehensive overview of the toxicological data and safety profile of **N-(4-Methoxyphenyl)acetamide** (also known as methacetin). Due to a lack of extensive direct toxicological studies on **N-(4-Methoxyphenyl)acetamide**, this guide focuses on its well-established metabolic conversion to acetaminophen (paracetamol). The toxicological profile is therefore largely predicated on the known effects of acetaminophen and its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Data on the structurally related compound, phenacetin, is also presented for comparative purposes. This document includes summaries of available quantitative data, detailed experimental protocols for key toxicological assays, and visualizations of metabolic and toxicological pathways to support safety assessment and inform future research.

Chemical and Physical Properties

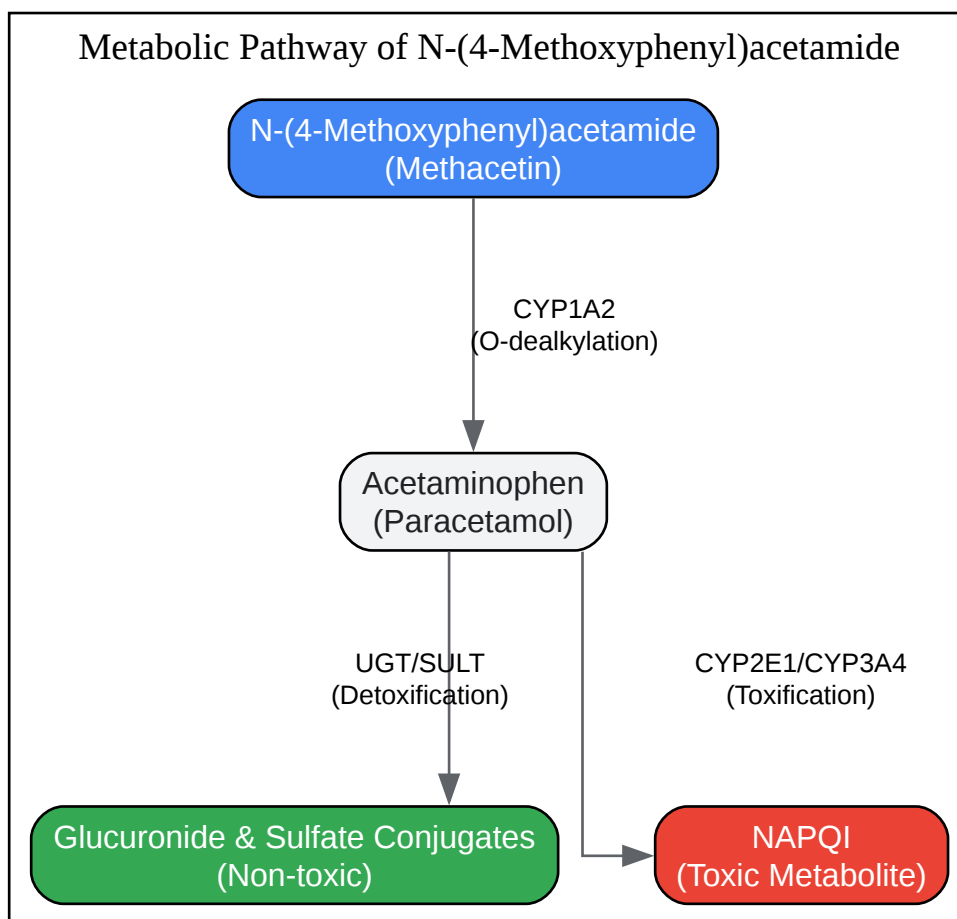
N-(4-Methoxyphenyl)acetamide is a crystalline powder. It is a member of the acetamide class and is structurally related to both acetaminophen and phenacetin.

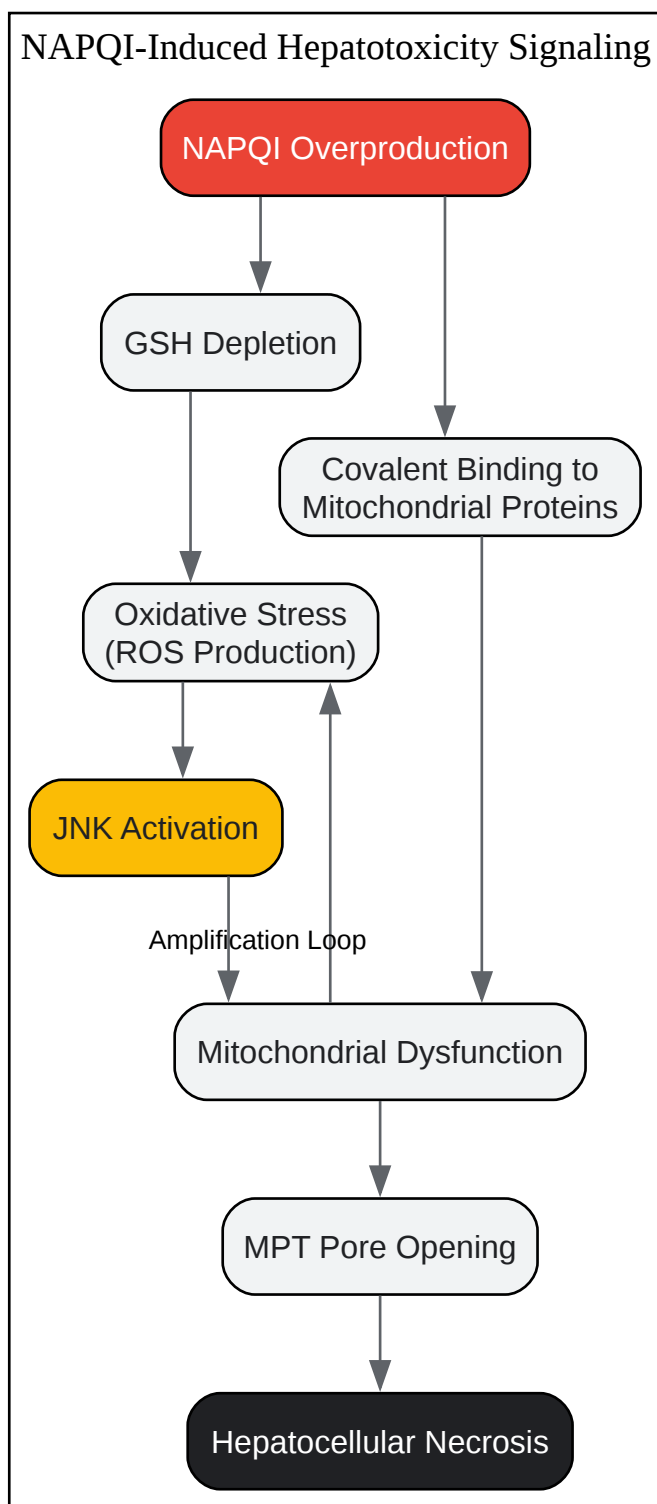
Metabolism and Pharmacokinetics

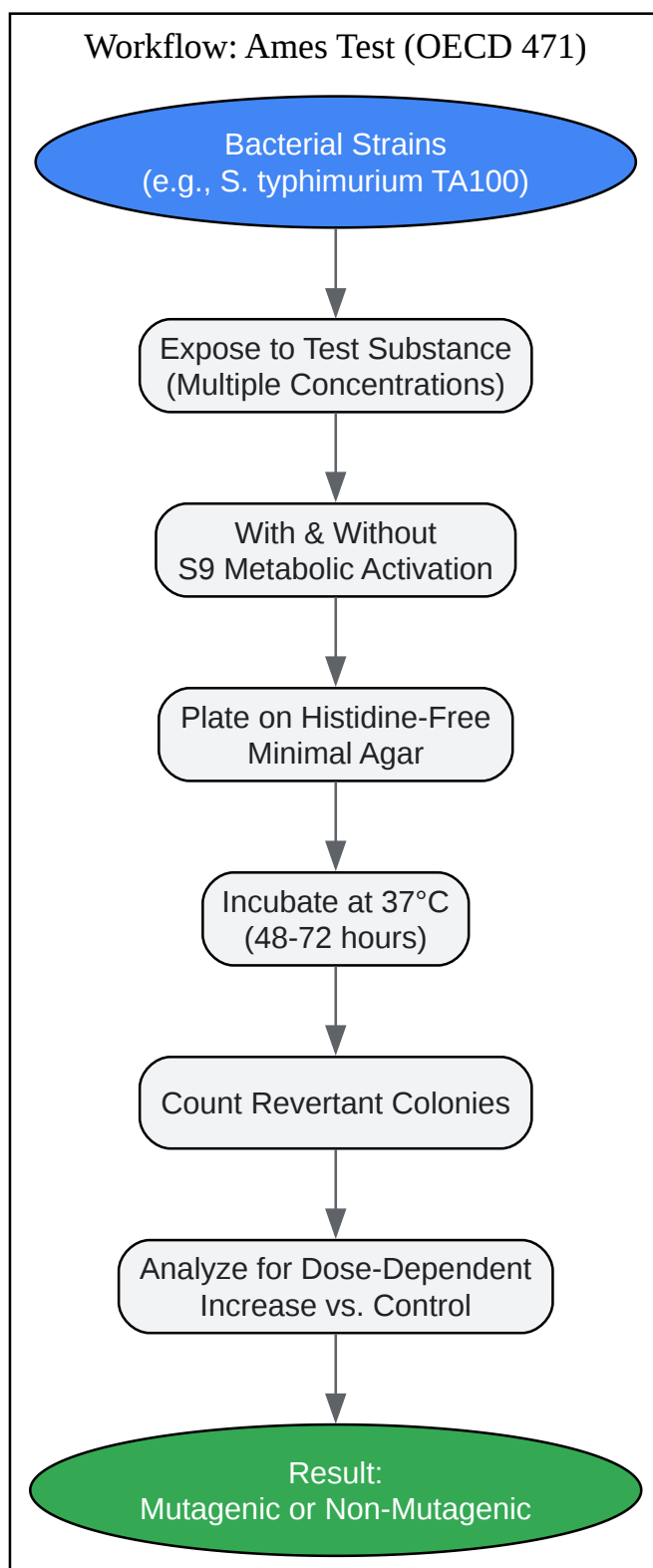
The primary metabolic pathway for **N-(4-Methoxyphenyl)acetamide** involves O-dealkylation by the cytochrome P450 enzyme CYP1A2, leading to the formation of acetaminophen. At

therapeutic doses of its metabolite acetaminophen, the majority is then detoxified through glucuronidation and sulfation. A minor fraction is oxidized to the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI)[1]. This reactive metabolite is the primary driver of the compound's toxicity.

At therapeutic concentrations, NAPQI is efficiently detoxified by conjugation with glutathione (GSH)[1][2]. However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. This depletes hepatic GSH stores, allowing NAPQI to bind to cellular macromolecules, particularly mitochondrial proteins, which initiates cellular damage[1][2].







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References

- 1. Phenacetin and Analgesic Mixtures Containing Phenacetin - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nib.si [nib.si]
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